molecular formula C32H30ClN5 B12002328 1-{4-[(4-Chlorophenyl)(phenyl)methyl]piperazin-1-yl}-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile

1-{4-[(4-Chlorophenyl)(phenyl)methyl]piperazin-1-yl}-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile

Cat. No.: B12002328
M. Wt: 520.1 g/mol
InChI Key: BBNARRIJHYYRHM-UHFFFAOYSA-N
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Description

1-{4-[(4-Chlorophenyl)(phenyl)methyl]piperazin-1-yl}-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile is a complex organic compound with the molecular formula C32H30ClN5. This compound is known for its unique structure, which includes a piperazine ring, a pyrido[1,2-a]benzimidazole core, and a chlorophenyl group.

Preparation Methods

The synthesis of 1-{4-[(4-Chlorophenyl)(phenyl)methyl]piperazin-1-yl}-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile involves several steps. One common synthetic route includes the reaction of 4-chlorobenzhydryl chloride with piperazine to form 1-(4-chlorobenzhydryl)piperazine. This intermediate is then reacted with 3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile under specific conditions to yield the final product . Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to improve yield and purity .

Chemical Reactions Analysis

1-{4-[(4-Chlorophenyl)(phenyl)methyl]piperazin-1-yl}-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring and the chlorophenyl group.

    Common Reagents and Conditions: Typical reagents include acids, bases, and solvents like dichloromethane and ethanol.

    Major Products: The major products formed depend on the specific reaction and conditions used.

Mechanism of Action

The mechanism of action of 1-{4-[(4-Chlorophenyl)(phenyl)methyl]piperazin-1-yl}-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile involves its interaction with specific molecular targets. It is known to bind to histamine H1 receptors, thereby inhibiting the action of histamine and reducing allergic responses . The compound may also interact with other receptors and enzymes, modulating various biological pathways .

Comparison with Similar Compounds

1-{4-[(4-Chlorophenyl)(phenyl)methyl]piperazin-1-yl}-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile can be compared with other similar compounds, such as:

Properties

Molecular Formula

C32H30ClN5

Molecular Weight

520.1 g/mol

IUPAC Name

1-[4-[(4-chlorophenyl)-phenylmethyl]piperazin-1-yl]-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile

InChI

InChI=1S/C32H30ClN5/c1-2-8-25-21-30(38-29-12-7-6-11-28(29)35-32(38)27(25)22-34)36-17-19-37(20-18-36)31(23-9-4-3-5-10-23)24-13-15-26(33)16-14-24/h3-7,9-16,21,31H,2,8,17-20H2,1H3

InChI Key

BBNARRIJHYYRHM-UHFFFAOYSA-N

Canonical SMILES

CCCC1=C(C2=NC3=CC=CC=C3N2C(=C1)N4CCN(CC4)C(C5=CC=CC=C5)C6=CC=C(C=C6)Cl)C#N

Origin of Product

United States

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